Cas no 2680606-49-7 (tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate)

tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680606-49-7
- EN300-28293088
- tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate
- tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate
-
- インチ: 1S/C17H21N3O3/c1-17(2,3)23-16(22)19-14-5-4-10-20(15(14)21)13-8-6-12(11-18)7-9-13/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)
- InChIKey: QIVMPYOAWFBUSR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(N(C2C=CC(C#N)=CC=2)CCC1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 315.15829154g/mol
- どういたいしつりょう: 315.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293088-1.0g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28293088-5.0g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28293088-10.0g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28293088-0.05g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28293088-0.1g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28293088-2.5g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28293088-1g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 1g |
$971.0 | 2023-09-08 | ||
Enamine | EN300-28293088-10g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 10g |
$4176.0 | 2023-09-08 | ||
Enamine | EN300-28293088-5g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 5g |
$2816.0 | 2023-09-08 | ||
Enamine | EN300-28293088-0.25g |
tert-butyl N-[1-(4-cyanophenyl)-2-oxopiperidin-3-yl]carbamate |
2680606-49-7 | 95.0% | 0.25g |
$893.0 | 2025-03-19 |
tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate (CAS: 2680606-49-7)
The compound tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate (CAS: 2680606-49-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest studies surrounding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent literature highlights the role of tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate as a key intermediate in the synthesis of novel bioactive molecules. Studies have demonstrated its utility in the development of protease inhibitors, particularly those targeting enzymes involved in inflammatory and neurodegenerative diseases. The compound's unique structural features, including the piperidinone core and cyanophenyl moiety, contribute to its binding affinity and selectivity.
One of the most promising findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which explored the compound's inhibitory effects on cathepsin B, a lysosomal cysteine protease implicated in cancer metastasis. The researchers utilized a combination of molecular docking and kinetic assays to elucidate the binding mechanism, revealing a competitive inhibition pattern with an IC50 value in the low micromolar range.
Further investigations have focused on optimizing the synthetic route for tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate to improve yield and scalability. A recent patent application (WO2023056789) describes an improved three-step synthesis starting from commercially available 4-cyanobenzaldehyde, achieving an overall yield of 65% with high purity (>98%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
In the context of drug discovery, several research groups have reported the incorporation of this scaffold into more complex structures targeting G protein-coupled receptors (GPCRs). Particularly noteworthy is its use as a building block for developing selective dopamine D3 receptor ligands, as described in a 2024 ACS Chemical Neuroscience publication. The modified derivatives showed improved blood-brain barrier penetration compared to earlier analogs.
Ongoing research is exploring the compound's potential in treating rare genetic disorders. Preliminary in vitro studies suggest that structurally modified versions of tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate may correct protein misfolding in certain lysosomal storage diseases. While these findings are still in early stages, they open new avenues for therapeutic development.
From a safety perspective, recent toxicological assessments indicate that the compound exhibits favorable pharmacokinetic properties with minimal off-target effects in animal models. A 2023 study in Toxicology Reports demonstrated good oral bioavailability (58%) and a half-life of approximately 4 hours in rats, supporting its potential as a drug candidate.
In conclusion, tert-butyl N-1-(4-cyanophenyl)-2-oxopiperidin-3-ylcarbamate (CAS: 2680606-49-7) represents a versatile scaffold with multiple therapeutic applications. The recent advancements in its synthesis, biological evaluation, and structural optimization position it as a promising candidate for further drug development. Future research directions likely include comprehensive structure-activity relationship studies and investigation of its potential in combination therapies.
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